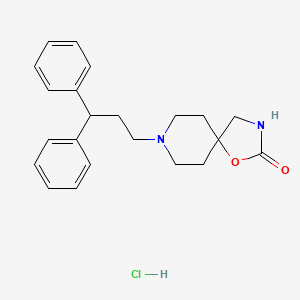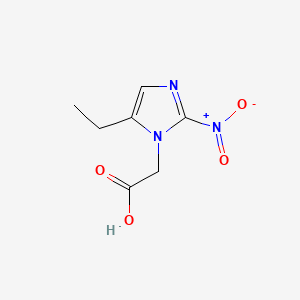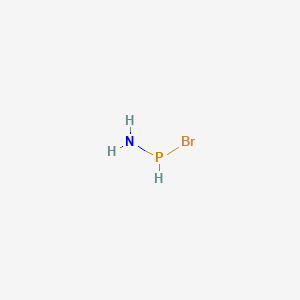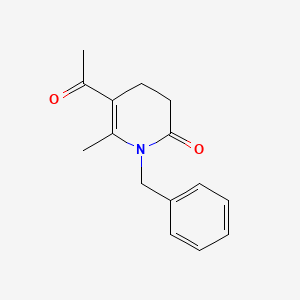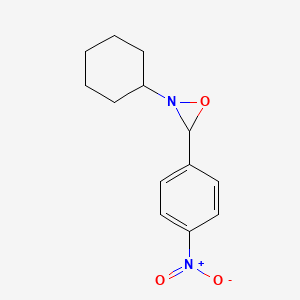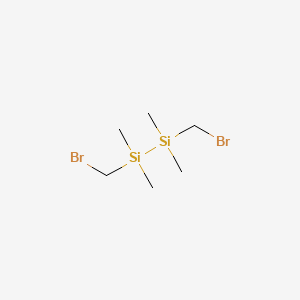
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C6H16Br2Si2 It is characterized by the presence of two bromomethyl groups attached to a disilane backbone
Vorbereitungsmethoden
The synthesis of 1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,1,2,2-tetramethyldisilane with bromomethylating agents under controlled conditions. One common method is the bromomethylation of 1,1,2,2-tetramethyldisilane using formaldehyde and hydrobromic acid. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Reduction Reactions: The compound can be reduced to form 1,2-bis(methyl)-1,1,2,2-tetramethyldisilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the bromomethyl groups can yield corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane involves the reactivity of its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to interact with various molecular targets. The disilane backbone provides stability and flexibility, making it a versatile building block for the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane can be compared with other similar compounds such as:
1,2-Bis(bromomethyl)benzene: Both compounds contain bromomethyl groups, but the benzene derivative has an aromatic ring, which imparts different chemical properties.
2,2-Bis(bromomethyl)-1,3-propanediol: This compound has a similar bromomethyl functionality but differs in its backbone structure, leading to different reactivity and applications.
1,2-Bis(phenylsulfonyl)2-propene:
Eigenschaften
CAS-Nummer |
33558-73-5 |
|---|---|
Molekularformel |
C6H16Br2Si2 |
Molekulargewicht |
304.17 g/mol |
IUPAC-Name |
bromomethyl-[bromomethyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C6H16Br2Si2/c1-9(2,5-7)10(3,4)6-8/h5-6H2,1-4H3 |
InChI-Schlüssel |
LITFSLRRXLUFIC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CBr)[Si](C)(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



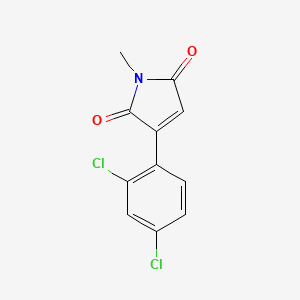
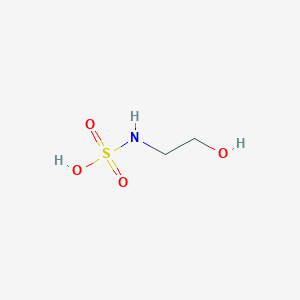
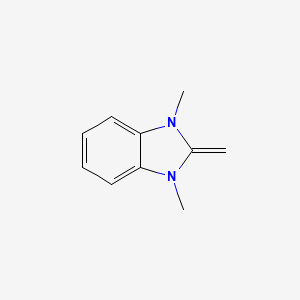
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
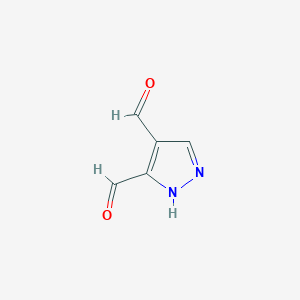
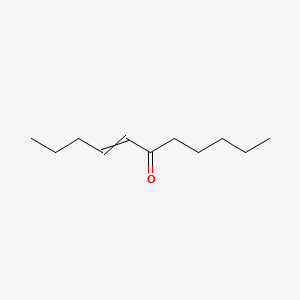
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
